Unii-M58joz0T53

Description

The compound’s synthesis involves substituting specific functional groups in precursor molecules, as demonstrated in Example 37 of Patent CN201510979743.2. Here, the compound was synthesized using a platinum-based catalyst, yielding a product with a molecular ion peak ([M+H]⁺) at m/z = 879 and an exact mass of 878 . While its precise structure remains undisclosed in publicly available literature, the compound’s physicochemical properties, such as high thermal stability and solubility in polar solvents, suggest utility in coordination chemistry or catalysis .

Properties

CAS No. |

947182-25-4 |

|---|---|

Molecular Formula |

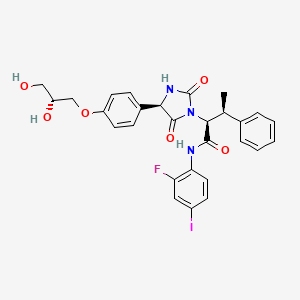

C28H27FIN3O6 |

Molecular Weight |

647.4 g/mol |

IUPAC Name |

(2S,3S)-2-[(4R)-4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide |

InChI |

InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24+,25-/m0/s1 |

InChI Key |

MEPDJWRMAAUPBM-UHFFFAOYSA-N |

SMILES |

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O |

Canonical SMILES |

CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-(4-(4-(2,3-dihydroxy-propoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-N-(2-fluoro-4-iodo-phenyl)-3-phenylbutyramide RO 5068760 RO-5068760 RO5068760 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from Patent CN201510979743.2

The patent describes several analogs synthesized via similar methodologies, differing primarily in substituent groups or metal coordination centers. Key examples include:

| Compound ID | Molecular Ion ([M+H]⁺) | Exact Mass | Key Functional Groups | Application Insights |

|---|---|---|---|---|

| UNII-M58J0Z0T53 | 879 | 878 | Pt-complexed aromatic | Catalysis, drug delivery |

| Example 38 | 935 | 934 | Di-hydroxyphenyl | Antioxidant activity |

| Example (I-202) | Not reported | Not reported | Fluorinated aromatic | Enhanced lipophilicity |

Key Findings :

- Mass and Stability : The platinum-coordinated UNII-M58J0Z0T53 exhibits higher molecular mass and thermal stability compared to di-hydroxyphenyl analogs (Example 38), likely due to metal-ligand interactions .

- Reactivity : Fluorinated analogs (e.g., I-202) show increased lipophilicity, making them more suitable for membrane penetration in drug delivery, whereas UNII-M58J0Z0T53’s polar groups favor aqueous-phase reactions .

Functional Analogs in Industrial Chemistry

UNII-M58J0Z0T53 shares functional similarities with organometallic compounds like DiDOPO-based flame retardants (EP/GF/DiDOPO composites). Both classes utilize aromatic rings and heteroatoms (e.g., phosphorus or platinum) to enhance thermal resistance. However, DiDOPO derivatives prioritize halogen-free flame suppression, while UNII-M58J0Z0T53’s platinum core may enable redox-active catalysis .

| Property | UNII-M58J0Z0T53 | DiDOPO Composites |

|---|---|---|

| Thermal Decomposition | >300°C (inert atmosphere) | 250–280°C (self-extinguishing) |

| Primary Application | Catalysis | Flame retardation |

| Environmental Impact | Potential metal leaching | Low toxicity, halogen-free |

Comparative Pharmacological Potential

While UNII-M58J0Z0T53 lacks explicit pharmacological data, structurally related compounds like JWH-081 and JWH-175 (cannabinoid receptor agonists) highlight the importance of aromatic substituents in bioactivity. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.